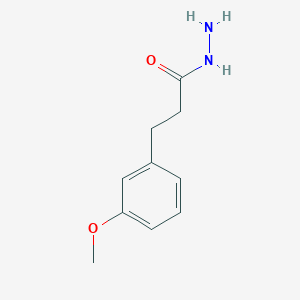

3-(3-Methoxyphenyl)propanohydrazide

Descripción

Overview of Hydrazide Chemistry: Fundamental Principles and Synthetic Utility

Hydrazides are a class of organic compounds containing the functional group -C(=O)NHNH2. They are formally derived from carboxylic acids by replacing the hydroxyl group with a hydrazinyl group. The chemistry of hydrazides is rich and versatile, making them valuable intermediates in organic synthesis.

Fundamental Principles: The hydrazide functional group possesses both nucleophilic and electrophilic characteristics. The terminal amino group (-NH2) is nucleophilic, allowing it to react with various electrophiles. The presence of the carbonyl group influences the reactivity of the adjacent N-H bonds.

Synthetic Utility: Hydrazides are key precursors in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry. For instance, they can be cyclized to form oxadiazoles (B1248032), thiadiazoles, and triazoles. Furthermore, the reaction of hydrazides with aldehydes or ketones yields hydrazones, a class of compounds with diverse biological activities.

The synthesis of hydrazides is most commonly achieved through the reaction of an ester with hydrazine (B178648) hydrate (B1144303). This straightforward and generally high-yielding reaction is a standard method for accessing this functional group.

Significance of Methoxyphenyl Moieties in Bioactive Chemical Entities

The methoxyphenyl group, an aromatic ring substituted with a methoxy (B1213986) group (-OCH3), is a common feature in a vast number of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

The methoxy group is a moderate electron-donating group through resonance and is also lipophilic. These electronic and steric properties can affect how a molecule binds to biological targets such as enzymes and receptors. The position of the methoxy group on the phenyl ring (ortho, meta, or para) is crucial and can lead to vastly different biological activities. For example, the 3-methoxy (meta) substitution pattern, as seen in 3-(3-Methoxyphenyl)propanohydrazide, influences the electronic distribution and conformation of the molecule in a distinct way compared to its 2-methoxy or 4-methoxy isomers. Numerous pharmaceuticals and research chemicals incorporate the methoxyphenyl moiety to enhance their therapeutic effects.

Research Context and Scope of this compound within Organic and Medicinal Chemistry

Given the absence of extensive, direct research on this compound, its research context is largely inferred from the known reactivity of hydrazides and the established biological importance of the methoxyphenyl scaffold.

The primary route for the synthesis of this compound would logically proceed through the corresponding ester, methyl 3-(3-methoxyphenyl)propanoate, by reaction with hydrazine hydrate. The starting material for this synthesis, 3-(3-Methoxyphenyl)propionic acid, is a commercially available compound. sigmaaldrich.comnist.gov The esterification of this acid is a standard chemical transformation.

The potential research applications of this compound lie in its use as a building block for more complex molecules. Its hydrazide functionality is a gateway to a variety of heterocyclic systems. By reacting it with different electrophiles, a library of derivatives could be generated for screening in various biological assays. For instance, research on derivatives of the isomeric 3-[(4-methoxyphenyl)amino]propanehydrazide has explored their antioxidant and anticancer activities. This suggests that the this compound scaffold could also be a starting point for the discovery of new bioactive agents.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJPNFDEZUAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation of 3 3 Methoxyphenyl Propanohydrazide

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the characterization of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy provide a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(3-Methoxyphenyl)propanohydrazide is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. A singlet integrating to three protons would confirm the presence of the methoxy (B1213986) (-OCH₃) group. The aliphatic region would feature two triplets, each integrating to two protons, corresponding to the two methylene (-CH₂-) groups of the propanoyl chain, showing coupling to each other. Furthermore, the hydrazide moiety would give rise to broad signals for the -NH and -NH₂ protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.70 - 7.30 (m) | 112.0 - 130.0 |

| Aromatic C-OCH₃ | - | ~160.0 |

| Aromatic C-CH₂ | - | ~140.0 |

| -OCH₃ | ~3.80 (s) | ~55.0 |

| -CH₂-Ar | ~2.90 (t) | ~36.0 |

| -CH₂-CO | ~2.50 (t) | ~31.0 |

| C=O | - | ~172.0 |

| -NH | Broad | - |

| -NH₂ | Broad | - |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is approximately 194.11 g/mol .

In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed. The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: If sterically possible, though less common for this structure.

Cleavage of the N-N bond: A characteristic fragmentation for hydrazides.

Loss of small neutral molecules: Such as H₂O, CO, and N₂H₃.

A prominent fragment is expected at m/z 121, corresponding to the stable 3-methoxybenzyl cation, which can be formed by cleavage of the bond between the alpha and beta carbons of the propane chain. This fragment is a key indicator of the substituted benzene ring portion of the molecule nih.gov. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 194 | [M]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Cleavage of the Cα-Cβ bond |

| 91 | [C₇H₇]⁺ | Loss of CH₂O from the m/z 121 fragment |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from the m/z 91 fragment |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The hydrazide group is identified by several key vibrations:

N-H stretching: Two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a separate band for the -NH stretch.

C=O stretching (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹.

N-H bending (Amide II): A band around 1580-1620 cm⁻¹.

Other significant peaks include:

C-H stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl-ether linkage, typically observed between 1200 and 1275 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide N-H₂ / N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carbonyl C=O (Amide I) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether C-O | Stretching | 1200 - 1275 |

Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state nih.govwikipedia.org.

Single-crystal X-ray diffraction analysis yields a precise map of electron density within the crystal, allowing for the determination of atomic positions, bond lengths, and angles with high precision nih.gov. While specific crystallographic data for the meta-isomer is not available, the structure of the analogue, 3-(4-Methoxyphenyl)propanohydrazide (B37603), has been reported researchgate.net.

The crystallographic data for the analogue 3-(4-Methoxyphenyl)propanohydrazide provides expected values for the key geometric parameters of the target molecule researchgate.net. The C=O double bond, C-N, and N-N single bonds within the hydrazide moiety will have characteristic lengths that reflect their bond order. Bond angles around the sp² hybridized carbonyl carbon and nitrogen atoms will be approximately 120°.

Table 4: Selected Bond Distances and Angles for the Analogue 3-(4-Methoxyphenyl)propanohydrazide researchgate.net

| Parameter | Bond/Angle | Value |

| Bond Distance (Å) | C=O | 1.231 (2) |

| C-N | 1.332 (2) | |

| N-N | 1.411 (2) | |

| C-C (aliphatic) | 1.503 (3) - 1.516 (3) | |

| C-O (methoxy) | 1.365 (2) | |

| Bond Angle (°) | O-C-N | 122.38 (16) |

| C-N-N | 119.33 (15) | |

| C-C-C (aliphatic) | 113.42 (14) | |

| Dihedral Angle (°) | Benzene Ring - Hydrazide Group | 73.93 (3) |

Conformational Analysis and Isomerism

The structural flexibility of hydrazides, such as this compound, gives rise to various conformational isomers. This isomerism is primarily associated with restricted rotation around the amide C-N bond, a phenomenon that significantly influences the molecule's three-dimensional structure and potential interactions.

The concept of geometrical isomerism, specifically E/Z or cis/trans configurations, is most accurately applied to compounds possessing a rigid double bond, such as an azomethine group (C=N) found in hydrazones. Hydrazones, which can be synthesized from hydrazides, exhibit distinct E and Z isomers based on the orientation of substituents around the C=N double bond. mdpi.com For these derivatives, the E isomer is often found to be more stable due to favorable intramolecular hydrogen bonding possibilities. mdpi.com

In the case of the parent hydrazide, this compound, the focus shifts from geometrical isomerism to rotational isomerism (rotamers) around the C(O)-N amide bond. This bond possesses a partial double-bond character due to resonance, which creates a significant energy barrier to free rotation. nih.gov This restriction results in the existence of two primary planar conformers, often referred to as E and Z (or cis and trans) rotamers, which can be observed and studied using techniques like NMR spectroscopy. nih.govresearchgate.net

The equilibrium between these rotamers is a key aspect of the compound's conformational landscape in solution. The different spatial arrangements of the carbonyl oxygen and the N-H protons in these rotamers dictate their reactivity and interaction profiles.

Table 1: Conformational Isomerism in Hydrazide and Related Fragments

| Fragment | Type of Isomerism | Description | Primary Investigative Technique |

|---|---|---|---|

| Hydrazide (C(O)-NH) | Rotational Isomerism (Rotamers) | Arises from restricted rotation around the C(O)-N bond with partial double-bond character, leading to E/Z-like conformers. | NMR Spectroscopy nih.govresearchgate.net |

| Azomethine (C=N) | Geometrical Isomerism (E/Z) | Arises from the fixed orientation of substituents around the rigid carbon-nitrogen double bond. | X-ray Crystallography, NMR Spectroscopy mdpi.com |

The relative stability and population of the different conformational isomers of this compound are not static but are influenced by both intrinsic and extrinsic factors.

Substituent Effects: The electronic properties and steric bulk of substituents on the phenyl ring can influence the conformational equilibrium. For the 3-methoxy substituent, its electronic effect (both inductive and resonance) can alter the electron density distribution across the molecule, potentially affecting the rotational barrier of the amide bond. Furthermore, steric hindrance between the substituent and the hydrazide moiety could favor one rotamer over another. In related systems, it has been observed that both electron-donating and electron-withdrawing groups can impact the strength of intramolecular hydrogen bonds, which in turn stabilizes certain conformations. mdpi.comnist.gov

Solvent Polarity: The surrounding solvent environment plays a crucial role in determining the preferred conformation. frontiersin.org Polar solvents can stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. For instance, protic solvents can form hydrogen bonds with the carbonyl oxygen and N-H protons of the hydrazide group, which can influence the kinetics of reactions and the conformational equilibrium. researchgate.netresearchgate.net A change in solvent from non-polar (e.g., benzene) to polar (e.g., ethyl acetate or ethanol) can alter the ratio of rotamers in solution by preferentially solvating and stabilizing one form over the other. nih.gov This solvent-dependent conformational preference is critical for understanding the compound's behavior in different chemical environments. frontiersin.org

Intermolecular Interactions and Supramolecular Architecture

In the solid state, molecules of this compound arrange themselves into a highly ordered three-dimensional lattice. The stability and specific geometry of this crystal packing are governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role.

While specific crystallographic data for this compound is not publicly available, a detailed analysis of its close isomer, 3-(4-Methoxyphenyl)propanohydrazide, provides a robust model for its likely supramolecular architecture. researchgate.net The crystal structure of the 4-methoxy isomer reveals a network of intermolecular hydrogen bonds that are fundamental to the cohesion of the crystal lattice.

The hydrazide moiety is an excellent hydrogen-bond donor (the N-H groups) and acceptor (the carbonyl oxygen and the terminal amino nitrogen). The primary interactions observed in the 4-methoxy analog are N-H···O and N-H···N hydrogen bonds. researchgate.net These interactions link adjacent molecules together, forming chains or more complex three-dimensional networks. The methoxy group's oxygen atom could also potentially act as a weak hydrogen bond acceptor.

Table 2: Potential Hydrogen Bonding Interactions in the Crystal Structure of Methoxyphenyl-Propanohydrazides (based on the 3-(4-Methoxyphenyl)propanohydrazide analog researchgate.net)

| Donor | Acceptor | Type of Interaction | Role in Crystal Packing |

|---|---|---|---|

| N-H (Amide) | O=C (Carbonyl) | Intermolecular | Links molecules into chains or dimers. |

| N-H (Amine) | N (Amine) | Intermolecular | Cross-links molecular chains, building a 3D network. |

| N-H (Amine) | O=C (Carbonyl) | Intermolecular | Contributes to the overall cohesive energy of the crystal. |

These hydrogen bonds create a stable, repeating supramolecular structure. The specific arrangement, or synthon, formed by these bonds is a critical determinant of the final crystal packing.

Hydrogen Bonds: As detailed above, the N-H···O and N-H···N hydrogen bonds are the primary forces responsible for the structural integrity of the crystal lattice. researchgate.net They provide directionality and strength to the molecular assembly, leading to a thermodynamically stable packed structure. nih.gov

Van der Waals Forces: Beyond hydrogen bonding, van der Waals interactions, including dipole-dipole forces and London dispersion forces, are crucial for achieving efficient crystal packing. The phenyl rings, for instance, can engage in π-π stacking or C-H···π interactions, further enhancing the cohesive energy of the solid state. researchgate.net

Solid-State Stability: The collective network of these intermolecular interactions governs key physical properties of the solid, such as melting point, solubility, and mechanical strength. A well-ordered and strongly bound crystal lattice, facilitated by a robust hydrogen-bonding network, results in higher thermal stability. Any disruption or alteration of this network, for instance through the formation of different polymorphs, would lead to changes in the solid-state properties of the compound.

Theoretical and Computational Investigations of 3 3 Methoxyphenyl Propanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which to view the behavior of 3-(3-Methoxyphenyl)propanohydrazide.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in predicting its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations would also allow for the prediction of various electronic properties. Key parameters such as dipole moment, polarizability, and hyperpolarizability could be determined, offering insights into the molecule's response to an external electric field and its potential for non-linear optical applications. Furthermore, DFT is a reliable tool for simulating vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, aids in the definitive assignment of vibrational modes of the molecule.

The reactivity of this compound can also be explored through DFT. By analyzing the distribution of electron density, one can identify the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior in various reactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A hypothetical table of these descriptors for this compound, based on typical values for similar organic molecules, is presented below.

| Descriptor | Formula | Predicted Value (a.u.) |

| HOMO Energy | EHOMO | -0.2 to -0.3 |

| LUMO Energy | ELUMO | -0.05 to 0.05 |

| Energy Gap | ΔE = ELUMO - EHOMO | 0.15 to 0.35 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.1 to 0.15 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.075 to 0.175 |

| Chemical Softness | S = 1/η | 5.7 to 13.3 |

| Electrophilicity Index | ω = χ2/(2η) | 0.028 to 0.15 |

These are hypothetical values for illustrative purposes.

Electrostatic Potential Surface Analysis for Molecular Recognition Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule and its interactions with other molecules. The MEP map provides a visual representation of the charge distribution around the molecule, with different colors indicating regions of varying electrostatic potential.

For this compound, the MEP surface would highlight the electron-rich and electron-poor regions. Typically, red and yellow colors denote areas of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. Blue and green colors represent regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms.

This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in molecular recognition and the formation of supramolecular structures. By identifying the potential hydrogen bond donor and acceptor sites on this compound, the MEP surface provides a rational basis for its interaction with biological targets or other chemical species.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes using Molecular Mechanics (MM) and Molecular Dynamics (MD)

The presence of several single bonds in this compound allows for considerable conformational freedom. A thorough conformational analysis is essential to identify the most stable, low-energy conformations of the molecule. This is typically achieved through a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations.

A systematic search or a Monte Carlo simulation can be used to explore the conformational space and identify various local energy minima. For each identified conformer, geometry optimization would be performed to determine its precise structure and relative energy. The results of this analysis would be an energy landscape, illustrating the relative stabilities of different conformations and the energy barriers for interconversion between them.

MD simulations would provide a more dynamic picture by simulating the movement of atoms in the molecule over time. This would reveal the flexibility of different parts of the molecule and the preferred conformations adopted under specific conditions.

A hypothetical table of low-energy conformers for this compound is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | 0.00 | C-C-C-N: ~180, C-O-C-C: ~0 |

| 2 | 1.25 | C-C-C-N: ~60, C-O-C-C: ~0 |

| 3 | 2.50 | C-C-C-N: ~180, C-O-C-C: ~180 |

These are hypothetical values for illustrative purposes.

Simulation of Solvent Effects on Molecular Conformation and Isomerism

The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. For this compound, simulations incorporating solvent effects are crucial for a realistic representation of its behavior in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent affects the relative energies of different conformers and isomers.

Explicit solvent simulations, where individual solvent molecules are included in the simulation box, offer a more detailed and accurate picture. These simulations can reveal specific interactions between the solute and solvent molecules, such as hydrogen bonding, and how these interactions influence the conformational preferences of this compound. For instance, in a polar protic solvent, conformations that can form strong hydrogen bonds with the solvent would be favored.

Prediction of Chemical Reactivity and Reaction Pathways (In Silico)

The chemical reactivity of this compound can be elucidated through various computational methods, primarily Density Functional Theory (DFT). These methods help in understanding the electronic structure and identifying the most probable sites for chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In molecules containing a methoxyphenyl group, the aromatic ring and the oxygen atom of the methoxy (B1213986) group are often significant contributors to the HOMO, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the propanohydrazide moiety, particularly the carbonyl group, suggesting it as a potential site for nucleophilic attack. researchgate.netnih.govresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical stability of a molecule. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in For analogous aromatic hydrazide structures, this energy gap is influenced by the nature and position of substituents on the phenyl ring. The methoxy group at the meta position in this compound is expected to modulate the electronic properties and thus the reactivity of the entire molecule. researchgate.net

Global Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. A higher value suggests greater stability. |

| Global Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the electrophilic nature of a molecule. |

Table 1: Global Reactivity Descriptors and their Significance rasayanjournal.co.in

Based on studies of similar methoxyphenyl derivatives, the presence of the electron-donating methoxy group would likely influence these descriptors. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. The different colors on the MEP surface indicate regions of varying electrostatic potential. Red areas, signifying negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack. For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, highlighting them as primary sites for electrophilic interaction. The hydrogen atoms of the hydrazide and the aromatic ring would exhibit positive potential. researchgate.netresearchgate.net

Potential Reaction Pathways: The propanohydrazide moiety can participate in various reactions. For instance, the hydrazide functional group can undergo condensation reactions with aldehydes and ketones to form hydrazones. researchgate.net Computational studies can model the transition states and energy barriers for such reactions, providing insights into the reaction mechanism and kinetics. The presence of the 3-methoxyphenyl (B12655295) group can influence the reaction rates and regioselectivity through its electronic effects. Theoretical investigations into similar reaction systems suggest that the solvent can also play a crucial role in directing the reaction pathway. acs.org

Tautomeric Equilibria Analysis of the Propanohydrazide Moiety

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. nih.gov The propanohydrazide moiety of this compound can exist in different tautomeric forms, primarily the amide and iminol forms. researchgate.net

Amide-Iminol Tautomerism: The primary tautomeric equilibrium in the propanohydrazide group involves the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in an iminol (or enol-like) form.

Amide Form: R-C(=O)-NH-NH₂

Iminol Form: R-C(OH)=N-NH₂

Computational studies on similar hydrazide-containing molecules have shown that the amide form is generally more stable. rsc.orgrsc.org However, the relative stability of these tautomers can be influenced by several factors, including the electronic nature of the substituent (R), the solvent, and temperature. conicet.gov.arfrontiersin.org

Factors Influencing Tautomeric Equilibrium:

| Factor | Influence on Equilibrium |

| Electronic Effects | Electron-withdrawing groups attached to the carbonyl carbon tend to favor the enol form. conicet.gov.ar The 3-methoxyphenyl group, with its complex electronic influence, would play a role in the position of this equilibrium. |

| Solvent | The polarity of the solvent can significantly affect the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding. rsc.orgfrontiersin.org |

| Intramolecular Hydrogen Bonding | The formation of an intramolecular hydrogen bond in the iminol form can contribute to its stability. |

Table 2: Factors Affecting Tautomeric Equilibria

Theoretical calculations, often employing DFT methods, can be used to determine the relative energies of the different tautomers in both the gas phase and in solution (using continuum solvation models). rsc.orgnih.gov These calculations help to predict the predominant tautomeric form under specific conditions. For hydrazides, the diketo form is often favored, but solvation effects can stabilize other forms, potentially allowing for their observation in solution. rsc.org The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. frontiersin.org

Chemical Reactivity and Derivatization Strategies of 3 3 Methoxyphenyl Propanohydrazide

Reactions Involving the Terminal Hydrazide Moiety

The nucleophilic character of the terminal amino group of the hydrazide is central to its reactivity, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The reaction of 3-(3-Methoxyphenyl)propanohydrazide with aldehydes and ketones is a common and straightforward method to produce N-acylhydrazones, which are a class of Schiff bases. This condensation reaction typically occurs in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid to facilitate the dehydration process. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the corresponding hydrazone. organic-chemistry.org

These reactions are generally high-yielding and provide a modular approach to a diverse library of derivatives, as a wide variety of aldehydes and ketones can be employed. The resulting hydrazones are often stable, crystalline solids. researchgate.net

Table 1: Examples of Hydrazone Synthesis from this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone) | Typical Conditions |

| Benzaldehyde | (E)-N'-benzylidene-3-(3-methoxyphenyl)propanohydrazide | Ethanol, reflux, cat. Acetic Acid |

| Acetone | 3-(3-methoxyphenyl)-N'-(propan-2-ylidene)propanohydrazide | Methanol, room temperature |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-3-(3-methoxyphenyl)propanohydrazide | Ethanol, reflux |

The terminal nitrogen atom of this compound can be readily acylated or sulfonylated by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric or sulfonic acid byproduct.

Acylation with an acyl chloride (R-COCl) results in the formation of a 1,2-diacylhydrazine derivative. This product is a crucial intermediate for the synthesis of certain heterocyclic compounds, such as 1,3,4-oxadiazoles.

Similarly, sulfonylation with a sulfonyl chloride (R-SO2Cl) yields a N-sulfonylhydrazide. The reaction conditions are analogous to acylation, requiring a non-nucleophilic base to scavenge the generated acid. The resulting sulfonohydrazides are valuable precursors in various synthetic pathways.

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide functional group is a key precursor for the synthesis of several five-membered heterocyclic rings. These cyclization reactions often involve an initial derivatization of the hydrazide followed by an intramolecular condensation and dehydration step.

One of the most important applications of aromatic and aliphatic hydrazides in heterocyclic chemistry is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the acylation of this compound, as described in section 5.1.2. The subsequent cyclization can be achieved using various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or triphenylphosphine (B44618) in the presence of an activating agent.

An alternative one-pot synthesis involves the direct reaction of the hydrazide with a carboxylic acid in the presence of a strong dehydrating agent. Another powerful method is the oxidative cyclization of N-acylhydrazones (formed as in section 5.1.1) using reagents like chloramine-T or hypervalent iodine compounds. This approach directly converts the hydrazone into the corresponding 1,3,4-oxadiazole (B1194373) ring.

Table 2: General Routes to 1,3,4-Oxadiazoles from this compound

| Starting Material | Reagent(s) | Intermediate | Product |

| This compound | 1. R-COCl, Pyridine 2. POCl₃, heat | 1-Acyl-2-(3-(3-methoxyphenyl)propanoyl)hydrazine | 2-(2-(3-Methoxyphenyl)ethyl)-5-R-1,3,4-oxadiazole |

| N'-Arylmethylene-3-(3-methoxyphenyl)propanohydrazide | Chloramine-T or I₂(OAc)₃ | Not isolated | 2-(2-(3-Methoxyphenyl)ethyl)-5-Aryl-1,3,4-oxadiazole |

The synthesis of 1,2,4-triazole (B32235) rings from this compound can be achieved through several established routes. A prevalent method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) derivative. This intermediate, upon treatment with a base such as sodium hydroxide (B78521) or sodium methoxide, undergoes cyclization to yield a 1,2,4-triazole-3-thione. The thione group can be further alkylated or removed if desired.

Another approach involves the reaction of the corresponding N-acylhydrazone with an oxidizing agent in the presence of an amine or ammonia (B1221849) source. Alternatively, reacting the hydrazide with formamide (B127407) under microwave irradiation can provide a direct route to substituted 1,2,4-triazoles. organic-chemistry.org The Einhorn-Brunner reaction, which involves the condensation of a hydrazide with a diacylamine, also leads to the formation of a 1,2,4-triazole ring.

Beyond the common synthesis of oxadiazoles (B1248032) and triazoles, the reactivity of this compound allows for its potential use in other annulation reactions to form different heterocyclic systems. For instance, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) derivatives through a condensation-cyclization sequence known as the Knorr pyrazole synthesis.

Furthermore, reaction with α,β-unsaturated carbonyl compounds could potentially lead to pyrazolidinone derivatives via a Michael addition followed by intramolecular cyclization. The specific outcome of these reactions can often be controlled by the choice of substrates and reaction conditions, highlighting the versatility of this compound as a scaffold in heterocyclic synthesis.

Chemical Modifications of the Methoxyphenyl Ring

The methoxyphenyl ring of this compound presents a versatile platform for chemical modifications, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. These modifications primarily involve electrophilic aromatic substitution reactions and manipulation of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. In the case of this compound, the methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the propanohydrazide side chain at the meta position is generally considered a deactivating group due to its electron-withdrawing inductive effect. This interplay of electronic effects governs the regioselectivity of substitution reactions on the benzene (B151609) ring.

The primary positions for electrophilic attack are ortho and para to the methoxy group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent propanohydrazide side chain. Therefore, substitution is most likely to occur at positions 4 and 6.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For this compound, nitration is expected to yield a mixture of 3-(4-nitro-3-methoxyphenyl)propanohydrazide and 3-(6-nitro-3-methoxyphenyl)propanohydrazide. The exact ratio of these products can be influenced by reaction conditions such as temperature and the concentration of the nitrating agent.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, halogenation is anticipated to occur at the 4- and 6-positions, leading to the formation of 3-(4-halo-3-methoxyphenyl)propanohydrazide and 3-(6-halo-3-methoxyphenyl)propanohydrazide.

Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, introduce alkyl or acyl groups to the aromatic ring. masterorganicchemistry.com These reactions are catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). masterorganicchemistry.com While the activating methoxy group facilitates these reactions, the deactivating propanohydrazide side chain can render the ring less reactive than benzene. nih.gov Furthermore, the presence of the basic hydrazide moiety can lead to complexation with the Lewis acid catalyst, potentially inhibiting the reaction. Careful selection of catalysts and reaction conditions is therefore crucial for successful Friedel-Crafts transformations. Acylation, for instance, would likely yield 4-acyl and 6-acyl derivatives.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H). This reaction is typically reversible and the position of substitution will again be directed to the 4- and 6-positions. google.com

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(4-nitro-3-methoxyphenyl)propanohydrazide, 3-(6-nitro-3-methoxyphenyl)propanohydrazide |

| Bromination | Br₂, FeBr₃ | 3-(4-bromo-3-methoxyphenyl)propanohydrazide, 3-(6-bromo-3-methoxyphenyl)propanohydrazide |

| Chlorination | Cl₂, AlCl₃ | 3-(4-chloro-3-methoxyphenyl)propanohydrazide, 3-(6-chloro-3-methoxyphenyl)propanohydrazide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-acyl-3-methoxyphenyl)propanohydrazide, 3-(6-acyl-3-methoxyphenyl)propanohydrazide |

| Sulfonation | H₂SO₄, SO₃ | 3-(4-sulfo-3-methoxyphenyl)propanohydrazide, 3-(6-sulfo-3-methoxyphenyl)propanohydrazide |

Reactions Involving the Methoxy Group (e.g., demethylation)

The methoxy group itself can be a target for chemical modification, with demethylation to the corresponding phenol (B47542) being the most common transformation. This conversion is significant as it unmasks a reactive hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. A variety of reagents can be employed for the cleavage of aryl methyl ethers, often requiring harsh reaction conditions. chem-station.com

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used reagent for demethylation. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com These reactions are typically performed at low temperatures in chlorinated solvents. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃, can also effect demethylation, although it is generally less reactive than BBr₃. chem-station.com It can be used in various solvents, with improved results often seen in acetonitrile. chem-station.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic reagent for cleaving ethers. chem-station.com The reaction involves protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. chem-station.com This method often requires high temperatures. chem-station.com

Other Reagents: A variety of other reagents have been developed for demethylation, including trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ, and sulfur-based nucleophiles like sodium thiomethoxide (NaSMe). researchgate.net The choice of reagent often depends on the presence of other functional groups in the molecule to ensure selectivity. google.com For instance, 3-mercaptopropionic acid has been reported as an effective demethylating agent for certain aromatic methyl ethers. google.com

| Reagent | General Conditions | Key Features |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt), CH₂Cl₂ | Highly effective but sensitive to moisture. chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in CH₂Cl₂ or acetonitrile | Less reactive than BBr₃, can also catalyze Friedel-Crafts reactions. chem-station.com |

| Hydrobromic Acid (HBr) | High temperature (~130 °C), often with acetic acid as co-solvent | Strong Brønsted acid conditions. chem-station.com |

| Trimethylsilyl Iodide (TMSI) | Often generated in situ from TMSCl and NaI in refluxing MeCN | Milder alternative to BBr₃. researchgate.net |

| Sodium Thiomethoxide (NaSMe) | Refluxing in DMF | Strong nucleophile, useful for sterically hindered ethers. researchgate.net |

Design and Synthesis of Complex Polyfunctionalized Derivatives

The design and synthesis of complex polyfunctionalized derivatives of this compound can be strategically approached by combining the reactivity of the methoxyphenyl ring with the versatile chemistry of the hydrazide functional group. This dual reactivity allows for the creation of a diverse library of compounds with potentially novel properties.

A general strategy for synthesizing such derivatives would involve a multi-step sequence. For instance, an initial electrophilic aromatic substitution on the methoxyphenyl ring could be performed to introduce a new functional group (e.g., a nitro or halo group). This newly introduced group can then serve as a handle for further transformations. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions. A halogen atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Simultaneously, or in a subsequent step, the hydrazide moiety can be modified. As discussed in other sections, the hydrazide can be readily converted into hydrazones, N-acylhydrazides, and various heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

For example, a synthetic route could begin with the nitration of this compound to yield a mixture of nitro-isomers. After separation, the 4-nitro isomer could be subjected to demethylation to afford a hydroxyphenyl derivative. The hydrazide could then be reacted with an aromatic aldehyde to form a hydrazone. This would result in a complex molecule possessing a nitro group, a hydroxyl group, and a hydrazone linkage, each of which could be further modified.

The synthesis of such polyfunctionalized molecules requires careful planning of the reaction sequence to ensure compatibility of the functional groups and to avoid undesired side reactions. Protecting group strategies may be necessary to temporarily mask certain reactive sites while other parts of the molecule are being modified. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also be an efficient approach to increase molecular complexity.

In Vitro Pharmacological and Biological Activity Profiling of 3 3 Methoxyphenyl Propanohydrazide and Its Analogues

Antioxidant Activity Assessment

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant potential of analogues of 3-(3-Methoxyphenyl)propanohydrazide has been investigated using various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the ability of a compound to donate a hydrogen atom or an electron to a stable free radical. nih.govresearchgate.net Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the scavenging of the ABTS radical cation. pensoft.netsemanticscholar.orgmdpi.com

A study by Tumosienė and colleagues in 2020 investigated the antioxidant activity of a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives using the DPPH method. mdpi.comnih.govepa.gov While these compounds are not exact matches for this compound, they represent the closest structural analogues with available data. The key differences are the position of the methoxy (B1213986) group (para- instead of meta-) and the presence of an amino group attached to the phenyl ring.

The results indicated that the antioxidant activity of these analogues is significantly influenced by the substituents on the propanehydrazide moiety. mdpi.comepa.gov For instance, the introduction of a naphthalene (B1677914) group in the form of a hydrazone, as seen in 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide , resulted in a potent DPPH scavenging activity, which was found to be 1.35 times higher than that of the standard antioxidant, ascorbic acid. mdpi.comnih.govepa.gov Another analogue, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide , also demonstrated strong antioxidant potential, surpassing that of ascorbic acid by 1.4 times. mdpi.comnih.govepa.gov

Conversely, the study also highlighted that certain structural modifications could diminish the antioxidant capacity. For example, the hydrazone derivative containing a furan (B31954) moiety showed lower activity. mdpi.com The data from this study on selected analogues are summarized in the table below.

Table 1: DPPH Radical Scavenging Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Analogues mdpi.comepa.gov

| Compound Name | Structure | % DPPH Scavenging Activity |

|---|---|---|

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher than Ascorbic Acid | |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.4 times higher than Ascorbic Acid |

Data is qualitative as presented in the source. Quantitative IC50 values were not provided for all compounds in the cited text.

Anti-inflammatory Potency Evaluation in Cell-Based Assays

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in many diseases, and the modulation of inflammatory mediators is a target for therapeutic intervention. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory potential of a compound can be assessed by its ability to modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com Despite extensive searches, no specific studies were found that evaluated the in vitro anti-inflammatory activity of this compound or its close analogues in such assays. Research on structurally related compounds, such as (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, has shown suppression of NO production and inflammatory gene expression. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to the propanohydrazide .

Antimicrobial and Antiviral Efficacy Studies

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The hydrazide and hydrazone functionalities are present in a number of compounds with known antimicrobial activity. nih.govnih.govmdpi.com

Assessment against Bacterial and Fungal Strains

The antimicrobial efficacy of a compound is typically determined by its minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net No specific data from in vitro studies on the antibacterial or antifungal activity of this compound or its direct analogues could be located in the reviewed literature. While the broader class of hydrazide-hydrazones has been a subject of antimicrobial research, the specific substitution pattern of the target compound is crucial for its activity, and therefore, generalizations cannot be made. nih.govmdpi.com

Evaluation of Antiviral Spectrum

The hydrazide moiety is a key structural feature in numerous compounds exhibiting a wide range of biological activities, including antiviral properties. nih.gov Since the 20th century, various hydrazide derivatives have been developed for therapeutic use, such as isonicotinic acid hydrazide (isoniazid) for tuberculosis, which also has antiviral applications. nih.gov The antiviral potential of the broader class of hydrazide-hydrazone derivatives has been noted against various viruses, including the hepatitis A virus and Newcastle disease virus. nih.gov

Anticancer Screening in Selected Cell Lines

The anticancer potential of hydrazide derivatives is an area of active research. Analogues of this compound have been synthesized and evaluated for their activity against various cancer cell lines, demonstrating the potential of this chemical scaffold in oncology.

Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have revealed significant cytotoxic effects. These compounds were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. mdpi.comgoogle.com Generally, the tested compounds were found to be more cytotoxic against the U-87 cell line than the MDA-MB-231 line. mdpi.comgoogle.com One of the most active compounds identified was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced the viability of U-87 cells to 19.6 ± 1.5%. mdpi.com

Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-methoxyphenyl (B12655295) substituent were synthesized and evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. While most of these compounds displayed weak anticancer activity, a derivative containing two 3-methoxyphenyl groups showed notably higher activity against both cell lines compared to other analogues.

In another study, p-methoxycinnamoyl hydrazides were synthesized and tested against the T47D human breast cancer cell line. One of the derivatives, 2-hydroxybenzohydrazide, was found to be the most effective compound against this cell line.

The tables below summarize the cytotoxic and antiproliferative activities of various analogues of this compound against selected cancer cell lines.

Table 1: Cytotoxic Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Analogues

| Compound | Cell Line | IC50 (µM) / % Viability |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | 19.6 ± 1.5% viability |

| Various Analogues | U-87 | Generally more cytotoxic |

| Various Analogues | MDA-MB-231 | Generally less cytotoxic |

Data sourced from a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. mdpi.com

Table 2: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives with 3-Methoxyphenyl Substituent| Compound | Cell Line | % Viability at 100 µM |

| Derivative with two 3-methoxyphenyl groups | MCF-7 | 40.30 ± 2 |

| Derivative with two 3-methoxyphenyl groups | MDA-MB-231 | 33.86 ± 2 |

| SCT-4 | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 |

Data sourced from a study on 1,3,4-thiadiazole derivatives.

Table 3: Cytotoxic Activity of p-Methoxycinnamoyl Hydrazide Analogues| Compound | Cell Line | IC50 (nM) |

| 2-hydroxybenzohydrazide | T47D | 0.2 x 10^6 |

Data sourced from a study on p-methoxycinnamoyl hydrazides.

Enzyme Inhibition Kinetics and Molecular Docking Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Molecular docking studies on analogues of this compound have provided insights into potential enzyme targets and inhibition mechanisms.

Molecular docking studies on p-methoxycinnamoyl hydrazide derivatives have suggested that these compounds may act as anticancer agents by inhibiting cyclooxygenase-2 (COX-2). One particular derivative, 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide, showed a high potential for anticancer activity in silico.

In studies of curcumin (B1669340) analogues that also feature methoxyphenyl groups, Epidermal Growth Factor Receptor (EGFR) was identified as a potential target. Molecular docking simulations of these analogues against EGFR have been performed to understand their putative mechanism of anticancer activity.

Molecular docking simulations of curcumin analogues with EGFR revealed various types of interactions, including hydrogen bonding, π-π stacking, and π-cationic interactions, which are crucial for the ligand-receptor binding and subsequent inhibition. For p-methoxycinnamoyl hydrazides, the in silico studies predicted that their binding to the active site of the COX-2 receptor could be responsible for their anticancer effects. These findings suggest that this compound and its analogues may exert their biological effects through similar enzyme inhibition mechanisms, though further experimental validation is required.

Medicinal Chemistry Applications and Lead Compound Development Based on the 3 3 Methoxyphenyl Propanohydrazide Scaffold

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. pharmacologymentor.com SAR explores how the chemical structure of a molecule relates to its biological activity, guiding chemists in modifying a compound to enhance efficacy or reduce toxicity. drugdesign.org QSAR takes this a step further by using mathematical and statistical models to correlate physicochemical properties of compounds with their biological activities. nih.gov

For the 3-(3-methoxyphenyl)propanohydrazide scaffold, SAR and QSAR studies are crucial for optimizing its potential as a bioactive agent. These analyses help to build predictive models that can forecast the activity of newly designed compounds, thereby streamlining the synthesis and testing process. nih.govresearchgate.net

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target. pharmacologymentor.com Identifying these key features for the this compound scaffold is the first step in understanding its biological activity. The primary pharmacophoric elements of this scaffold are:

The 3-Methoxyphenyl (B12655295) Group: The aromatic ring can engage in various interactions, including π-π stacking and hydrophobic interactions with the target protein. The position (meta) and nature of the methoxy (B1213986) substituent are critical, potentially acting as a hydrogen bond acceptor or influencing the electronic properties and orientation of the ring within a binding pocket.

The Propyl Linker: This flexible chain provides conformational adaptability, allowing the aromatic ring and the hydrazide group to adopt an optimal spatial orientation for binding. Its length and rigidity can be key determinants of activity.

The Hydrazide Moiety (-CONHNH₂): This functional group is a crucial interaction point, capable of forming multiple hydrogen bonds as both a donor (N-H) and an acceptor (C=O). It often serves as a key anchor to the biological target.

Once the key pharmacophoric features are identified, various derivatization strategies can be employed to improve the compound's potency and selectivity. These strategies involve systematically modifying the scaffold at different positions.

Modification of the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl, or other alkoxy groups) at various positions on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions. For instance, replacing the methoxy group or adding substituents at the ortho- or para- positions could enhance binding affinity.

Alteration of the Linker: The length and flexibility of the propyl chain can be modified. Shortening or lengthening the chain, or introducing rigidity through elements like double bonds or cyclic structures, can fine-tune the orientation of the pharmacophoric groups.

Derivatization of the Hydrazide Group: The terminal -NH₂ group is a common site for modification. It can be reacted with various aldehydes or ketones to form hydrazones, or with acylating agents to produce diacylhydrazines. These modifications can introduce new interaction points, alter solubility, and improve metabolic stability.

The following table illustrates a hypothetical SAR study for a series of derivatives targeting a specific enzyme, showing how modifications affect inhibitory activity.

| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Hydrazide) | IC₅₀ (µM) |

| 1 | 3-OCH₃ | -H | 15.2 |

| 1a | 4-OCH₃ | -H | 25.8 |

| 1b | 2-OCH₃ | -H | 18.5 |

| 1c | 3-Cl | -H | 10.4 |

| 1d | 3-OCH₃ | -C(O)CH₃ | 45.1 |

| 1e | 3-OCH₃ | -CH=C₆H₅ | 5.6 |

| 1f | 3-Cl | -CH=C₆H₅ | 2.1 |

A QSAR model for such a series might take the form of the following equation, where C is the concentration required for a biological effect dovepress.com: log(1/C) = k₁ (logP) + k₂ (σ) + k₃ (Es) + constant

Here, logP represents hydrophobicity, σ is the Hammett constant (electronic effect), and Es is the Taft steric parameter. Such models quantify the relationship between chemical structure and biological activity, enabling the prediction of potency for unsynthesized compounds. dovepress.com

Rational Design and Synthesis of Novel Derivatives as Potential Bioactive Agents

Rational drug design involves creating new molecules with a specific biological purpose based on a detailed understanding of the target's structure and function. nih.govnih.gov The synthesis of novel derivatives of this compound typically follows a structured pathway.

The common synthetic route starts with 3-(3-methoxyphenyl)propanoic acid. This starting material is first converted to its corresponding methyl or ethyl ester via Fischer esterification. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux to yield the core this compound scaffold. mdpi.com

From this core structure, a library of derivatives can be rationally designed and synthesized. For example, a series of hydrazones can be prepared by condensing the hydrazide with a diverse set of aromatic or aliphatic aldehydes. mdpi.com This reaction is typically straightforward and allows for the introduction of a wide range of chemical functionalities, enabling a systematic exploration of the SAR. researchgate.net

High-Throughput Screening (HTS) of Compound Libraries Incorporating the Scaffold

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. chemdiv.com A compound library incorporating the this compound scaffold would consist of hundreds or thousands of structurally diverse derivatives. lifechemicals.com

The process involves:

Library Generation: Synthesizing a diverse set of derivatives based on the scaffold, varying substituents on the phenyl ring and the hydrazide moiety.

Assay Development: Creating a robust and automated biological assay suitable for screening, such as an enzyme inhibition or receptor binding assay.

Screening: Testing the entire compound library in the assay to identify "hits"—compounds that exhibit the desired activity. nih.gov

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives, which can arise from compound interference with the assay technology. nih.gov

HTS allows for the rapid identification of active compounds from a large and diverse chemical space, providing starting points for further optimization. ku.edu

Lead Identification and Lead Optimization Strategies within Drug Discovery Pipelines

Following HTS, the confirmed "hits" enter the next phase of the drug discovery pipeline: lead identification and optimization. danaher.com

Lead Identification: A "hit" becomes a "lead" after it undergoes further validation. This includes confirming its chemical structure, assessing its purity, and evaluating its dose-response relationship to determine potency (e.g., IC₅₀ or EC₅₀). The compound must also show a desirable profile in preliminary selectivity and liability assays.

Lead Optimization: The goal of lead optimization is to modify the structure of a lead compound to improve its drug-like properties while maintaining or enhancing its biological activity. danaher.comnih.gov This is an iterative process involving:

Potency and Selectivity Enhancement: Using SAR data to make targeted chemical modifications to increase affinity for the target and reduce activity against other related targets.

ADMET Profiling: Improving pharmacokinetic and toxicological properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational models and in vitro assays are used to predict and measure these properties early in the process. taylorandfrancis.com

This iterative cycle of design, synthesis, and testing continues until a preclinical candidate with a balanced profile of potency, selectivity, and favorable ADMET properties is identified. nih.gov

Computational Approaches in Drug Design and Virtual Screening

Computational methods are integral to modern drug discovery, accelerating the design and identification of new drug candidates. researchgate.netalliedacademies.org These approaches are particularly valuable for exploring the potential of scaffolds like this compound.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein of known three-dimensional structure. By docking derivatives of the scaffold into the target's active site, researchers can prioritize which compounds to synthesize and identify key interactions that contribute to binding.

Virtual Screening: This computational method involves screening large libraries of virtual compounds against a target structure to identify molecules that are likely to be active. taylorandfrancis.comresearchgate.net This can be either structure-based (using docking) or ligand-based. In ligand-based screening, a model is built from known active molecules, and databases are searched for compounds with similar properties. nih.govnih.gov

Pharmacophore Modeling: Computational tools can generate 3D pharmacophore models based on the structures of active compounds. These models define the essential geometric and chemical features required for activity and can be used to search for novel molecules that fit the model. pharmacologymentor.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of binding interactions and conformational changes that may occur upon binding.

These computational strategies reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising compounds. taylorandfrancis.com

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery pipeline, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. gsconlinepress.comnih.govnih.gov CADD encompasses a range of computational methods used to simulate and predict the interactions between molecules and biological targets, thereby guiding the design of compounds with desired pharmacological properties. actascientific.com These approaches are broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which uses the properties of known active molecules to guide design. nih.govresearchgate.net

For the this compound scaffold, CADD methodologies can be applied at various stages. Initially, a virtual library of derivatives can be generated by adding different substituents to the core structure. Computational tools can then be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual compounds, filtering out those with unfavorable profiles early in the process. mdpi.com This initial screening ensures that synthetic efforts are focused on candidates with a higher probability of success in later developmental stages. gsconlinepress.com

Molecular Docking and Pharmacophore Modeling

Among the most powerful CADD techniques are molecular docking and pharmacophore modeling, which provide detailed insights into molecular interactions at the atomic level. researchgate.net

Molecular Docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique allows researchers to visualize how a molecule fits into the active site of a receptor and to estimate the strength of the binding affinity, often expressed as a docking score. nih.gov In a hypothetical study targeting a protein kinase, a series of derivatives based on the this compound scaffold could be designed and docked into the ATP-binding site. The results, as illustrated in the hypothetical data in Table 1, can guide the selection of substituents that enhance binding interactions with key amino acid residues, thereby improving potency. nih.gov For instance, modifications leading to stronger hydrogen bonds or improved hydrophobic interactions would be prioritized for synthesis.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives Targeting a Protein Kinase

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interactions Observed (Hypothetical) |

| MMP-01 | Unmodified Scaffold | -6.5 | Hydrogen bond with catalytic lysine |

| MMP-02 | Addition of a chlorophenyl group | -7.8 | Enhanced hydrophobic interactions in the back pocket |

| MMP-03 | Addition of a pyridine (B92270) ring | -8.5 | Additional hydrogen bond with hinge region backbone |

| MMP-04 | Methylation of hydrazide nitrogen | -5.9 | Loss of a key hydrogen bond donor |

| MMP-05 | Addition of a furan (B31954) ring | -8.2 | Favorable pi-stacking interactions |

Pharmacophore Modeling is a ligand-based approach that identifies the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. semanticscholar.org A pharmacophore model can be generated by aligning a set of known active molecules and extracting their common features, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. imedpub.comnih.gov Once developed, this model serves as a 3D query to screen large virtual databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds. nih.govmdpi.com

For the this compound scaffold, a pharmacophore model might consist of:

An aromatic ring feature from the methoxyphenyl group.

A hydrogen bond donor from the terminal -NH2 of the hydrazide.

A hydrogen bond acceptor from the carbonyl oxygen of the hydrazide.

A hydrophobic feature from the ethyl linker.

This model could then be used to identify new molecules that, despite having different core structures, present the same essential features to the biological target and are thus likely to exhibit similar activity.

Development of Multi-Target Ligands for Complex Biological Pathways

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. mdpi.com The traditional "one molecule-one target" paradigm is often insufficient to address such multifactorial conditions. mdpi.com This has led to the emergence of multi-target-directed ligands (MTDLs), single compounds designed to modulate multiple targets simultaneously, which can offer improved efficacy and a reduced risk of drug resistance. nih.govrsc.org

The this compound scaffold provides a versatile platform for the rational design of MTDLs. researchgate.net Through strategic chemical modifications, different functionalities can be incorporated into the core structure, each designed to interact with a specific target. For example, in the context of Alzheimer's disease, the scaffold could be elaborated to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in neurodegeneration. mdpi.com One part of the molecule could be tailored to fit the active site of AChE, while another moiety could be added to specifically interact with MAO-B.

The development process would involve iterative cycles of design, synthesis, and biological evaluation to achieve a balanced activity profile against the selected targets. Table 2 presents hypothetical data for a series of MTDLs based on the scaffold, demonstrating how chemical modifications can tune the inhibitory potency against two distinct enzymes.

Table 2: Hypothetical Multi-Target Activity of Designed Ligands Based on the this compound Scaffold

| Compound ID | Target 1: AChE IC50 (nM) | Target 2: MAO-B IC50 (nM) |

| MTL-01 | 850 | 1200 |

| MTL-02 | 150 | 980 |

| MTL-03 | 750 | 250 |

| MTL-04 | 95 | 110 |

| MTL-05 | 45 | 60 |

Emerging Research Perspectives and Methodological Advancements for 3 3 Methoxyphenyl Propanohydrazide

The landscape of pharmaceutical research is in a constant state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and improving the sustainability and efficiency of drug development processes. For the chemical scaffold represented by 3-(3-Methoxyphenyl)propanohydrazide, a compound of interest for its potential pharmacological activities, these advancements are opening new avenues of investigation. This article explores the emerging research perspectives and methodological breakthroughs that are shaping the future study of this compound, from environmentally benign synthesis to the application of artificial intelligence in uncovering its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)propanohydrazide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via hydrazide formation from the corresponding carboxylic acid derivative (e.g., 3-(3-Methoxyphenyl)propanoic acid, CAS 10516-71-9) using hydrazine hydrate. Key parameters include temperature control (50–70°C), solvent selection (methanol or ethanol), and stoichiometric ratios (1:1.1 acid-to-hydrazine). Post-synthesis purification via recrystallization from 1,4-dioxane or ethanol is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm methoxy (-OCH), phenyl, and hydrazide (-NH-NH) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 209.12 (CHNO) and fragmentation patterns.

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>97%) .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer : Store in amber glass bottles at 2–8°C under inert gas (N or Ar) to prevent oxidation of the hydrazide group. Avoid exposure to moisture, as hydrolysis can degrade the compound. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., oxidized hydrazides).

- Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC) across labs using positive controls (e.g., known hydrazide-based inhibitors).

- Structural analogs : Compare activity with structurally similar compounds (e.g., 3-(4-Hydroxyphenyl)propanohydrazide) to isolate substituent effects .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidase).

- ADMET prediction : Employ tools like SwissADME to estimate solubility (LogP ~1.8), permeability (Caco-2 model), and metabolic stability (CYP450 isoforms).

- MD simulations : Assess conformational stability of the hydrazide group in aqueous environments using GROMACS .

Q. How can researchers design derivatives of this compound to enhance selectivity for neurological targets?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to modulate binding affinity.

- Bioisosteric replacement : Replace the methoxy group with trifluoromethoxy (-OCF) to improve blood-brain barrier penetration.

- In vitro screening : Prioritize derivatives with IC < 10 μM in neuronal cell models (e.g., SH-SY5Y) and low cytotoxicity (CC > 100 μM) .

Q. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability testing?

- Methodological Answer :